molecular formula C8H3ClF3N B1307965 2-Chloro-3-(trifluoromethyl)benzonitrile CAS No. 62584-32-1

2-Chloro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1307965
CAS No.: 62584-32-1
M. Wt: 205.56 g/mol
InChI Key: GANPUEIPQFDYQA-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N and a molecular weight of 205.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-3-(trifluoromethyl)benzonitrile involves the Sandmeyer reaction. This reaction typically starts with 2-chloro-3-(trifluoromethyl)aniline, which is then treated with copper cyanide or sodium cyanide under specific conditions to yield the desired benzonitrile .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Sandmeyer reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 2-chloro-3-(trifluoromethyl)benzylamine.

    Oxidation: Formation of 2-chloro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)benzonitrile largely depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrile group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in the para position.

    3-(Trifluoromethyl)benzonitrile: Lacks the chloro group, affecting its reactivity and applications.

    2-Chloro-5-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in the meta position.

Uniqueness

2-Chloro-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and interaction with biological targets. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are required .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPUEIPQFDYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394107
Record name 2-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-32-1
Record name 2-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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